Amylin (8-37) (mouse, rat)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

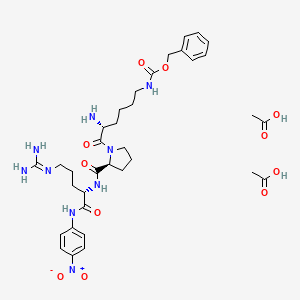

Amylin (8-37), rat is a truncated natural Amylin analogue . It selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue .

Synthesis Analysis

Amylin (1-37), rat, mouse is produced in the pancreatic beta cells as a 67 amino acid, 7404 Dalton pro-peptide and undergoes post-translational modifications . The precursor undergoes additional proteolysis and posttranslational modification .Molecular Structure Analysis

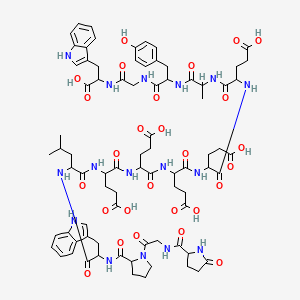

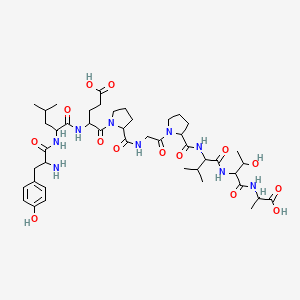

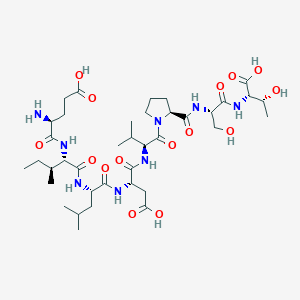

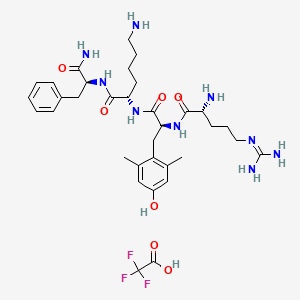

Amylin (8-37), rat is a truncated analog of native Amylin . The sequence of Amylin (8-37), rat is Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2 .Chemical Reactions Analysis

Amylin (8-37), rat enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats . It reduces plasma insulin and enhances several measures of whole body and muscle insulin sensitivity .Physical And Chemical Properties Analysis

Amylin (8-37), rat has a molecular weight of 3200.61 and a formula of C 140 H 227 N 43 O 43 . It appears as a solid, white to off-white substance .Aplicaciones Científicas De Investigación

Metabolic Control

Amylin (8-37) plays a significant role in metabolic control , particularly in the regulation of meal-ending satiation and postprandial states . It limits the rate of gastric emptying and reduces the secretion of pancreatic glucagon, which are crucial for maintaining energy balance and glucose metabolism .

Obesity Pharmacotherapy

Due to its effects on satiation and metabolic control, Amylin (8-37) analogs are considered promising approaches for the pharmacotherapy of obesity . These analogs sensitize the body to the catabolic actions of leptin, which can help in reducing body weight and treating obesity .

Diabetes Treatment

Amylin (8-37) analogs, in conjunction with insulin, are important treatment options for diabetic patients . They help in controlling glucose levels and have the potential to be included in new drugs for diabetes management .

Brain Function and Neurology

The expression of Amylin protein in the brain, particularly in regions like the olfactory bulb, cerebral cortex, and hypothalamus, suggests its importance in neurological functions . It is involved in the modulation of neuronal activity and could be a target for neurological disorders research .

Lipid Metabolism

Amylin (8-37) has been shown to alter lipid metabolism . It enhances insulin action and affects lipid profiles, which could be beneficial in studying and treating dyslipidemias .

Hormonal Interactions

Research indicates that Amylin (8-37) interacts with steroid hormones like progesterone and dexamethasone, influencing its expression levels in the brain and Neuro-2a cells . This highlights its potential application in studies related to hormonal regulation and endocrinology .

Mecanismo De Acción

Target of Action

Amylin (8-37) (mouse, rat) is a truncated analog of native Amylin . Its primary target is the amylin receptor (AMY) . Amylin receptors play a crucial role in the regulation of glucose uptake and glycogen deposition in muscle tissue .

Mode of Action

Amylin (8-37) (mouse, rat) selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue . It acts as a weak antagonist of the amylin receptor . This interaction with its target leads to changes in insulin action and lipid metabolism .

Biochemical Pathways

Amylin (8-37) (mouse, rat) affects the biochemical pathways related to insulin action and lipid metabolism . It enhances insulin action and alters lipid metabolism in normal and insulin-resistant conditions . The compound reduces plasma insulin and enhances several measures of whole body and muscle insulin sensitivity .

Result of Action

The action of Amylin (8-37) (mouse, rat) results in a significant alteration of in vivo lipid metabolism . It reduces plasma insulin, enhances insulin sensitivity, and consistently reduces basal insulin levels in normal and insulin-resistant conditions . It also increases basal plasma triglycerides, lowers plasma nonesterified fatty acids, and reduces muscle triglyceride and total long-chain acyl-CoA content .

Action Environment

The environment in which Amylin (8-37) (mouse, rat) acts can influence its action, efficacy, and stability. For instance, the presence of hyperamylinemia, a condition characterized by an excess of amylin in the blood, can accompany insulin resistance induced by hGH infusion . In such an environment, Amylin (8-37) (mouse, rat) can increase whole body and muscle insulin sensitivity . .

Propiedades

IUPAC Name |

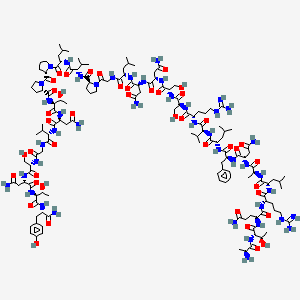

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H227N43O43/c1-62(2)46-81(114(202)156-58-104(198)181-43-25-32-94(181)129(217)177-107(68(13)14)133(221)172-90(49-65(7)8)137(225)183-45-27-34-96(183)138(226)182-44-26-33-95(182)130(218)180-110(73(19)189)136(224)171-89(56-102(147)196)124(212)175-105(66(9)10)131(219)155-57-103(197)158-91(59-184)126(214)170-88(55-101(146)195)125(213)179-109(72(18)188)135(223)162-80(111(148)199)50-75-35-37-76(190)38-36-75)164-121(209)86(53-99(144)193)168-122(210)87(54-100(145)194)169-127(215)92(60-185)174-128(216)93(61-186)173-116(204)78(31-24-42-154-140(151)152)160-132(220)106(67(11)12)176-123(211)83(48-64(5)6)166-119(207)84(51-74-28-21-20-22-29-74)167-120(208)85(52-98(143)192)163-113(201)70(16)157-118(206)82(47-63(3)4)165-115(203)77(30-23-41-153-139(149)150)159-117(205)79(39-40-97(142)191)161-134(222)108(71(17)187)178-112(200)69(15)141/h20-22,28-29,35-38,62-73,77-96,105-110,184-190H,23-27,30-34,39-61,141H2,1-19H3,(H2,142,191)(H2,143,192)(H2,144,193)(H2,145,194)(H2,146,195)(H2,147,196)(H2,148,199)(H,155,219)(H,156,202)(H,157,206)(H,158,197)(H,159,205)(H,160,220)(H,161,222)(H,162,223)(H,163,201)(H,164,209)(H,165,203)(H,166,207)(H,167,208)(H,168,210)(H,169,215)(H,170,214)(H,171,224)(H,172,221)(H,173,204)(H,174,216)(H,175,212)(H,176,211)(H,177,217)(H,178,200)(H,179,213)(H,180,218)(H4,149,150,153)(H4,151,152,154)/t69-,70-,71+,72+,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIRMGRGEHRNNC-ANJGTFPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

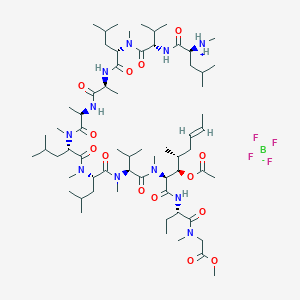

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H227N43O43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3200.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.